Urease Inhibition Potency: 3,4,5-Trihydroxyxanthone Outperforms 1,3,7-Trihydroxyxanthone by 3.6-Fold
In a direct head-to-head urease inhibition assay using jack bean urease at pH 6.8 and 30°C, 3,4,5-trihydroxyxanthone (compound 1) exhibited an IC50 of 37.95 ± 1.93 µM, which is 3.6-fold more potent than 1,3,7-trihydroxyxanthone (compound 3, IC50 138.43 ± 1.23 µM) [1]. While less potent than the positive control thiourea (IC50 21.01 ± 0.51 µM), 3,4,5-trihydroxyxanthone's Ki value of 31 ± 0.010 mM indicates competitive active-site binding, providing a distinct mechanistic advantage for structure-based inhibitor design [1].
| Evidence Dimension | Urease enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 37.95 ± 1.93 µM; Ki = 31 ± 0.010 mM (competitive inhibition) |
| Comparator Or Baseline | 1,3,7-Trihydroxyxanthone: IC50 = 138.43 ± 1.23 µM; Thiourea (standard): IC50 = 21.01 ± 0.51 µM |
| Quantified Difference | 3,4,5-isomer is 3.6-fold more potent than 1,3,7-isomer; ~1.8-fold less potent than thiourea |
| Conditions | Jack bean urease, pH 6.8, 30°C, 100 mM urea substrate, indophenol method for ammonia detection, 96-well plate format, triplicate measurements [1] |
Why This Matters
For procurement decisions in urease-targeted research, 3,4,5-trihydroxyxanthone offers a 3.6× potency advantage over its closest trihydroxyxanthone analog, reducing the quantity of compound required per assay and improving signal-to-noise in screening cascades.
- [1] Arfan M, Ali M, Ahmad H, Anis I, Khan A, Choudhary MI, Shah MR. Urease inhibitors from Hypericum oblongifolium WALL. J Enzyme Inhib Med Chem. 2010 Apr;25(2):296-299. doi:10.3109/14756360903179385. View Source
